Ladostigil
Beschreibung
Evolution of Multimodal Therapeutic Strategies in Neurodegenerative Disorders
Historically, pharmacological interventions for neurodegenerative diseases primarily focused on addressing single symptomatic targets, such as replenishing neurotransmitter levels. While these approaches have offered some symptomatic relief, they have largely failed to halt or significantly modify disease progression researchgate.net. The recognition that multiple interconnected pathways contribute to neurodegeneration has highlighted the limitations of single-target drugs and underscored the need for more comprehensive therapeutic approaches researchgate.netnih.govfrontiersin.org. This has led to a shift towards multimodal strategies that aim to address several pathological mechanisms simultaneously nih.govfrontiersin.orgscitepress.orgnih.govresearchgate.netmdpi.com.
Rationale for Multi-Target-Directed Ligands in Neurodegeneration
The rationale behind Multi-Target-Directed Ligands (MTDLs) in neurodegeneration stems from the understanding that these diseases involve a complex interplay of factors, including neurotransmitter deficits, oxidative stress, protein aggregation, inflammation, and mitochondrial dysfunction nih.govfrontiersin.orgmdpi.comtandfonline.com. A single drug targeting only one of these pathways may not be sufficient to effectively counteract the multifaceted progression of the disease researchgate.net. MTDLs are designed as single chemical entities capable of modulating multiple relevant biological targets simultaneously, potentially offering enhanced efficacy and a reduced risk of drug-drug interactions compared to combination therapies mdpi.comnih.govmdpi.comresearchgate.net. This approach seeks to interfere with the networked etiology of neurodegenerative diseases nih.gov.
Design Principles of Ladostigil as a Multimodal Agent
Ladostigil (TV-3326) is a notable example of an MTDL designed for neurodegenerative disorders wikipedia.orgimrpress.comnih.govingentaconnect.comnih.gov. The design principle behind ladostigil involved the amalgamation of pharmacophores from existing neurotherapeutics to create a single molecule with multiple mechanisms of action researchgate.netrsc.orgnih.govexonpublications.com. Specifically, it combines the neuroprotective propargyl moiety found in rasagiline (B1678815) with the carbamate (B1207046) moiety responsible for cholinesterase inhibition present in rivastigmine (B141) researchgate.netnih.govrsc.orgnih.govexonpublications.comnih.gov. This strategic combination aimed to produce a compound that could simultaneously address cholinergic deficits and provide neuroprotection rsc.orgnih.gov.
Historical Context of Ladostigil Development
The development of ladostigil is rooted in research exploring the therapeutic potential of compounds targeting key enzymes involved in neurotransmitter metabolism and neuronal survival.
Derivation from Existing Neurotherapeutics
Ladostigil was developed through the structural modification of rasagiline, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease nih.govwikipedia.orgwikipedia.orgnih.govnih.gov. The neuroprotective properties associated with the propargyl group of rasagiline were a key consideration rsc.orgnih.govtandfonline.com. To introduce cholinesterase inhibitory activity, the carbamate moiety from rivastigmine, a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used for Alzheimer's disease, was incorporated into the rasagiline structure researchgate.netrsc.orgnih.govexonpublications.comwikipedia.orgmims.comsci-hub.senih.gov. This molecular hybridization aimed to create a single agent inheriting beneficial properties from both parent compounds ingentaconnect.comnih.govnih.gov.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045854 | |
| Record name | Ladostigil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209394-27-4 | |
| Record name | Ladostigil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ladostigil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ladostigil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ladostigil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LADOSTIGIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Ladostigil
Cholinesterase Enzyme Inhibition by Ladostigil
Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgontosight.aieurekaselect.com Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.
Acetylcholinesterase Inhibition Dynamics
Ladostigil acts as a pseudo-reversible inhibitor of acetylcholinesterase. acs.orgmdpi.comnih.gov Studies have shown that ladostigil causes a slowly developing inhibition of AChE in vitro. nih.govresearchgate.net The major metabolite of ladostigil, R-MCPAI, is responsible for its cholinesterase inhibitory activity. frontiersin.orgfrontiersin.orgnih.gov The dose-limiting inhibition of AChE by ladostigil is attributed to the rapid formation and subsequent fast hydrolysis of the drug-enzyme complex formed by R-MCPAI. mdpi.comnih.govacs.org This results in a maximal enzyme inhibition that does not exceed 50-55%. nih.gov
Butyrylcholinesterase Inhibition Dynamics
In addition to inhibiting AChE, ladostigil also inhibits butyrylcholinesterase (BuChE). wikipedia.orgontosight.aieurekaselect.com In vitro studies have indicated that ladostigil is significantly more potent against BuChE than AChE, showing approximately 100 times greater potency against BuChE in some in vitro studies. nih.govtaylorandfrancis.com Similar to its effect on AChE, ladostigil causes a slowly developing inhibition of BuChE in vitro. nih.govresearchgate.net The inhibition of BuChE by ladostigil may be therapeutically relevant, as BuChE activity is not significantly reduced in the brains of patients with certain neurodegenerative diseases, unlike AChE activity, and its inhibition can contribute to maintaining acetylcholine levels. nih.gov
Monoamine Oxidase Enzyme Inhibition by Ladostigil
Ladostigil also inhibits monoamine oxidase (MAO) enzymes, which are involved in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. ontosight.ai Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain.
Monoamine Oxidase-A Inhibition Characteristics
Ladostigil has been shown to inhibit monoamine oxidase-A (MAO-A). researchgate.netresearchgate.netnih.gov While information on the specific inhibition dynamics (e.g., IC50 values directly for ladostigil on MAO-A in vitro) can be less prominent than for MAO-B in some literature, studies indicate that metabolites of ladostigil likely contribute to MAO-A inhibition in vivo. tandfonline.com The S-isomer of ladostigil, TV3279, has been reported to lack MAO-A inhibitory activity, suggesting the (R)-configuration or specific metabolic transformation of ladostigil is important for this effect. imrpress.compsychiatry-psychopharmacology.com
Monoamine Oxidase-B Inhibition Characteristics
Ladostigil is an irreversible inhibitor of monoamine oxidase-B (MAO-B). wikipedia.orgacs.orgmdpi.com This irreversible inhibition is a key characteristic derived from the rasagiline (B1678815) component of its structure, which contains a propargylamine (B41283) moiety known to form a covalent adduct with the FAD cofactor of MAO-B. oaepublish.commdpi.com While ladostigil itself may show limited MAO inhibition in vitro, its MAO inhibitory activity, particularly against MAO-B, is observed in vivo and is attributed to its metabolites, such as R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate). frontiersin.orgfrontiersin.orgnih.gov Reported IC50 values for ladostigil's inhibition of MAO-B vary across studies, with one source citing an IC50 of 37.1 μM for MAO-B. medchemexpress.com
Brain-Selective Monoamine Oxidase Inhibition Profile of Ladostigil
A notable characteristic of ladostigil's MAO inhibition is its brain selectivity. frontiersin.orgmedchemexpress.comtandfonline.com In in vivo studies, ladostigil has demonstrated significant inhibition of MAO activity in the brain with minimal inhibition in peripheral tissues such as the liver and small intestine. eurekaselect.comresearchgate.nettandfonline.com For instance, administration of ladostigil to mice resulted in substantial inhibition of brain MAO activity while showing almost no inhibition in the liver and small intestine. tandfonline.com This brain-selective profile is considered advantageous as it may help avoid peripheral side effects associated with non-selective MAO inhibitors, such as the "cheese effect" (hypertensive crisis triggered by consuming tyramine-rich foods). eurekaselect.comresearchgate.nettandfonline.com The slow rate of conversion of ladostigil to its active MAO inhibitory metabolite in the intestine is believed to contribute to this brain selectivity. frontiersin.orgfrontiersin.org
Enzyme Inhibition Data for Ladostigil
While specific detailed kinetic parameters (like Ki values for all enzymes or comprehensive time-course data across various studies) are not consistently provided in the search results in a format suitable for a single comprehensive table, reported IC50 values offer insight into the potency against different enzymes.
Mechanistic Insights into Ladostigil S Neurobiological Actions
Neuroprotective Pathways Modulated by Ladostigil
Ladostigil exerts its neuroprotective effects through the modulation of several key cellular pathways. These include the regulation of apoptotic and cell survival mechanisms, as well as the maintenance of mitochondrial homeostasis. imrpress.comeurekaselect.com Studies have demonstrated that ladostigil can reduce neuronal death in various cellular models of apoptosis and in vivo brain damage models. imrpress.comnih.gov
Regulation of Apoptotic and Cell Survival Mechanisms
A significant aspect of ladostigil's neuroprotective activity involves its influence on the balance between pro-apoptotic and anti-apoptotic factors. imrpress.comnih.govnih.gov Research in human neuroblastoma SK-N-SH cells, an apoptotic model, has provided detailed insights into these mechanisms. nih.govnih.gov
Modulation of Bcl-2 Family Protein Expression
Ladostigil has been shown to regulate the expression of proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. imrpress.comnih.govnih.gov Specifically, studies in human neuroblastoma SK-N-SH cells have demonstrated that ladostigil treatment leads to an induction of the anti-apoptotic protein Bcl-2 and a reduction in the levels of the pro-apoptotic proteins Bad and Bax. imrpress.comnih.govnih.govresearchgate.net This modulation shifts the cellular environment towards survival, counteracting apoptotic signals. researchgate.net
The following table summarizes the observed effects of ladostigil on Bcl-2 family protein expression in SK-N-SH cells:
| Protein | Effect of Ladostigil Treatment |
| Bcl-2 | Increased expression |
| Bad | Reduced expression |
| Bax | Reduced expression |
This regulation of Bcl-2 family proteins is considered a key mechanism underlying ladostigil's anti-apoptotic effects. researchgate.net
Inhibition of Caspase Activity and Neuronal Death Markers
In addition to modulating Bcl-2 proteins, ladostigil effectively inhibits the activity of caspases, particularly caspase-3, which is a key executioner protease in the apoptotic cascade. imrpress.comnih.govnih.gov Studies have shown that ladostigil can prevent caspase-3 activation, thereby blocking the downstream events that lead to neuronal death. imrpress.comnih.govnih.govscirp.org In apoptotic models of neuroblastoma cells, ladostigil dose-dependently decreased cell death and inhibited the cleavage and activation of caspase-3. nih.govepa.gov The IC50 for ladostigil's inhibition of caspase-3 activation was reported as 1.05 µM in human neuroblastoma SK-N-SH cells. nih.govepa.govmedchemexpress.com
The inhibition of caspase activity by ladostigil contributes significantly to its ability to attenuate apoptotic cascades and reduce neuronal death markers. eurekaselect.commedchemexpress.commedchemexpress.com
Mitochondrial Homeostasis and Bioenergetic Effects of Ladostigil
Mitochondrial dysfunction is a critical factor in the pathogenesis of neurodegenerative diseases, and ladostigil has demonstrated beneficial effects on mitochondrial homeostasis and bioenergetics. mdpi.comen-journal.orgmdpi.com
Preservation of Mitochondrial Membrane Potential
Maintaining a stable mitochondrial membrane potential (ΔΨm) is essential for mitochondrial function and cell survival. en-journal.orgfrontiersin.org Oxidative stress and other insults can lead to a collapse of ΔΨm, triggering the release of pro-apoptotic factors. en-journal.orgmdpi.com Ladostigil has been shown to prevent the fall in mitochondrial membrane potential induced by oxidative stress in neuronal cell cultures, such as human neuroblastoma SH-SY5Y and rat PC12 cells. imrpress.commedchemexpress.commedchemexpress.comen-journal.orgguidechem.com This action is considered a significant aspect of its neuroprotective activity, helping to preserve mitochondrial integrity and function under stressful conditions. medchemexpress.commedchemexpress.comen-journal.org
Attenuation of Mitochondrial Dysfunction
Ladostigil contributes to the attenuation of mitochondrial dysfunction, which can manifest as impaired energy metabolism and increased production of reactive oxygen species (ROS). mdpi.commdpi.comfrontiersin.org By preventing the fall in mitochondrial membrane potential and inhibiting ROS production induced by oxidative stress, ladostigil helps to restore or maintain mitochondrial function. medchemexpress.commedchemexpress.comguidechem.com This attenuation of mitochondrial dysfunction is crucial for supporting neuronal bioenergetics and preventing the downstream consequences of impaired mitochondrial health, including the activation of apoptotic pathways. mdpi.comfrontiersin.org Studies have shown that ladostigil attenuates imbalances in mitochondrial redox upon oxidative stress. mdpi.com
Modulation of Amyloid Precursor Protein Processing by Ladostigil
Amyloid precursor protein (APP) processing is a critical event in the pathogenesis of AD. APP can be processed through either the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, or the non-amyloidogenic pathway, which prevents Aβ formation. Ladostigil has been shown to influence APP processing, favoring the non-amyloidogenic route. imrpress.comnih.goven-journal.orgnih.gov
Regulation of Amyloid Precursor Protein Cleavage
Research indicates that Ladostigil can regulate the proteolytic cleavage of APP. Studies have demonstrated that Ladostigil markedly suppresses levels of full-length APP (holo-APP) and elevates the levels of soluble-APP alpha (sAPPα) in various cellular model systems. imrpress.comnih.govepa.gov This suggests a shift away from amyloidogenic processing. This effect on APP processing does not appear to be solely dependent on its cholinesterase inhibition activity, as other compounds like rasagiline (B1678815) and N-propargylamine also show similar effects on PKC and ERK activation and sAPPα release. imrpress.com Ladostigil has been shown to decrease apoptotic-induced levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional mechanism for this regulation. nih.govepa.gov
Alpha-Secretase Pathway Stimulation
A key mechanism by which Ladostigil modulates APP processing is through the stimulation of the alpha-secretase pathway. The alpha-secretase pathway involves the cleavage of APP within the Aβ sequence, releasing the neuroprotective sAPPα fragment and preventing the formation of Aβ. rasagiline.comresearchgate.net Studies using cultured rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells have shown that Ladostigil stimulates the processing of APP by alpha-secretase, leading to increased release of sAPPα. nih.goven-journal.orgrasagiline.com This stimulation of alpha-secretase activity is dose-dependent and can be blocked by metalloprotease inhibitors, further supporting the involvement of this pathway. rasagiline.com
Data on sAPPα release stimulation by Ladostigil:
| Cell Line | Ladostigil Concentration | Effect on sAPPα Release | Reference |
| Rat PC12 cells | 0.1-100 µM | Dose-dependent increase | rasagiline.com |
| Human SH-SY5Y cells | 0.1-100 µM | Dose-dependent increase | rasagiline.com |
Intracellular Signaling Cascade Activation by Ladostigil
Ladostigil's neurobiological actions also involve the activation of crucial intracellular signaling cascades that play roles in cell survival, plasticity, and APP processing. imrpress.comnih.govresearchgate.neteurekaselect.com
Protein Kinase C Pathway Engagement
The Protein Kinase C (PKC) pathway is involved in various cellular functions, including the non-amyloidogenic processing of APP. Ladostigil has been shown to induce stimulatory effects on PKC cascades. imrpress.comresearchgate.neteurekaselect.com This engagement of the PKC pathway is believed to contribute to Ladostigil's effect on post-transcriptional APP processing and the promotion of sAPPα release. imrpress.comnih.gov Studies have demonstrated that Ladostigil elevates phosphorylated PKC levels. epa.govnih.gov
Mitogen-Activated Protein Kinase Pathway Engagement
Ladostigil also engages the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade involved in neuronal survival and plasticity. imrpress.comnih.govresearchgate.neteurekaselect.com Specifically, Ladostigil has been shown to induce the phosphorylation of p44 and p42 MAPK. imrpress.comrasagiline.com This phosphorylation, indicative of MAPK activation, can be abolished by specific inhibitors of MAPK activation, confirming the involvement of this pathway. imrpress.comrasagiline.com The activation of the ERK (extracellular signal-regulated kinase) pathway, a component of the MAPK cascade, is implicated in synaptic plasticity and learning. imrpress.com The effects of Ladostigil on ERK activation may be relevant to its potential therapeutic benefits in conditions involving cognitive deficits. imrpress.com The stimulation of APP processing via the alpha-secretase pathway by Ladostigil is thought to result, in part, from its stimulatory effects on both PKC and MAPK cascades. imrpress.comrasagiline.com
Antioxidative and Anti-inflammatory Properties of Ladostigil
Beyond its effects on APP processing and signaling pathways, Ladostigil possesses significant antioxidative and anti-inflammatory properties, which are crucial for neuroprotection in the context of neurodegenerative diseases characterized by oxidative stress and neuroinflammation. eurekaselect.commedchemexpress.comnih.govbiocat.com
Ladostigil has been shown to exert neuroprotective activities against oxidative stress insults in vitro and in vivo. medchemexpress.comnih.gov This includes the prevention of the fall in mitochondrial membrane potential and the regulation of Bcl-2 family proteins, which are involved in apoptosis. medchemexpress.comnih.gov In human SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), Ladostigil increased cell viability, increased the activity of antioxidant enzymes like catalase and glutathione (B108866) reductase, and decreased intracellular reactive oxygen species (ROS) production. nih.govnih.gov Furthermore, Ladostigil significantly upregulated the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx 1), in both H₂O₂-treated and apoptotic neuroblastoma cells. nih.govnih.gov Chronic treatment with Ladostigil in aged rats also markedly upregulated mRNA expression levels of various antioxidant enzymes in the hippocampus, such as glutathione peroxidase precursor (GSHPX-P), glutathione S-transferase (GST), and glucose-6-phosphate dehydrogenase (G6PD). nih.gov
Ladostigil and its metabolites also exhibit anti-inflammatory effects, particularly in the context of microglial activation, a key contributor to neuroinflammation. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that Ladostigil can suppress the release of pro-inflammatory cytokines from activated microglia. researchgate.netfrontiersin.orgnih.gov In mouse microglial cells, Ladostigil and its active metabolites inhibited the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) and reduced the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This anti-inflammatory activity is associated with the inhibition of the degradation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB, a crucial transcription factor involved in inflammatory responses. researchgate.netnih.gov Additionally, Ladostigil inhibited the phosphorylation of p38 and ERK1/2 MAPK in LPS-activated microglia, pathways known to regulate inflammatory cytokine expression. researchgate.netfrontiersin.orgfrontiersin.orgnih.goveuropeanreview.orgnih.gov This modulation of inflammatory signaling pathways contributes to Ladostigil's neuroprotective action. researchgate.net Chronic administration of Ladostigil to aging rats prevented age-related memory deficits, which was associated with a decrease in the expression of pro-inflammatory genes in the parietal cortex. frontiersin.org
Data on the effect of Ladostigil and its metabolites on pro-inflammatory markers in LPS-activated mouse microglial cells:
| Marker | Effect (at 10 nM) | Reference |
| Nitric Oxide | Inhibition (up to 35-40%) | nih.gov |
| TNF-α mRNA | Reduction (25-35%) | nih.gov |
| TNF-α protein | Reduction (25-35%) | nih.gov |
| IL-1β mRNA | Reduction (20-35%) | nih.gov |
| iNOS mRNA | Reduction (20-35%) | nih.gov |
| IκB-α degradation | Inhibition | researchgate.netnih.gov |
| NF-κB p65 nuclear translocation | Inhibition | researchgate.netnih.gov |
| p38 phosphorylation | Inhibition | researchgate.netnih.gov |
| ERK1/2 phosphorylation | Inhibition | researchgate.netnih.gov |
Modulation of Reactive Oxygen Species and Fenton Reaction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a significant contributor to neurodegeneration. d-nb.info ROS, such as hydrogen peroxide (H₂O₂), can participate in the Fenton reaction, a process catalyzed by transition metals like iron, leading to the generation of highly reactive and damaging hydroxyl radicals. mdpi.commdpi.com
Ladostigil has been found to inhibit the Fenton reaction and the generation of reactive oxygen species. imrpress.com Studies in human SH-SY5Y neuroblastoma cells exposed to H₂O₂ demonstrated that ladostigil decreased intracellular ROS production. nih.govnih.gov This reduction in ROS is associated with increased cell viability in these models of oxidative insult. nih.govnih.govmedchemexpress.com
Induction and Upregulation of Antioxidant Enzymes by Ladostigil
Beyond directly modulating ROS production, ladostigil also exerts its neuroprotective effects by influencing the cellular antioxidant defense system, specifically by inducing and upregulating the activity and expression of various antioxidant enzymes. nih.govnih.govimrpress.com
Catalase is an enzyme that plays a crucial role in detoxifying hydrogen peroxide by converting it into water and oxygen. Ladostigil has been shown to increase catalase activity. nih.govnih.govimrpress.com In human SH-SY5Y neuroblastoma cells exposed to H₂O₂, treatment with ladostigil (1 µM) led to an increase in catalase activity, which was associated with decreased intracellular ROS and increased cell viability. nih.govnih.gov Ladostigil also significantly elevated the mRNA levels of catalase in these cells. nih.govnih.gov
Glutathione reductase (GR) is a key enzyme in the glutathione system, responsible for reducing oxidized glutathione (GSSG) back to its reduced form (GSH), a critical cellular antioxidant. Peroxiredoxin 1 (Prx 1) is part of a family of enzymes that also reduce peroxides. researchgate.net
Ladostigil has been shown to induce the activity and protein levels of glutathione reductase and peroxiredoxin 1. imrpress.com Studies in SH-SY5Y cells exposed to H₂O₂ demonstrated that ladostigil increased the activity of glutathione reductase. nih.gov Furthermore, ladostigil significantly upregulated the mRNA levels of peroxiredoxin 1 in H₂O₂-treated SH-SY5Y cells. nih.govnih.gov
NAD(P)H quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that protects cells from oxidative stress by catalyzing the reduction of quinones. plos.org Ladostigil has been found to induce the activity and protein levels of NAD(P)H quinone oxidoreductase 1. imrpress.com Research indicates that ladostigil significantly elevated the mRNA levels of NQO1 in H₂O₂-treated SH-SY5Y cells. nih.govnih.govdntb.gov.ua
The glutathione peroxidase (GPx) and glutathione S-transferase (GST) systems are vital components of the cellular defense against oxidative damage. GPx enzymes reduce hydrogen peroxide and organic hydroperoxides, while GST enzymes are involved in the detoxification of electrophilic compounds by conjugating them with glutathione. researchgate.netpreprints.org
Chronic treatment with ladostigil (1 mg/kg per os per day for 30 days) in aged rats markedly upregulated the mRNA expression levels of various antioxidant enzymes in the hippocampus, including glutathione peroxidase precursor (GSHPX-P) and glutathione S-transferase (GST). nih.govresearchgate.netrsc.org
Glucose-6-phosphate dehydrogenase (G6PD) is a rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH. NADPH is essential for the regeneration of reduced glutathione by glutathione reductase, thus playing a crucial role in maintaining the cellular redox balance. nih.govresearchgate.net Chronic treatment with ladostigil (1 mg/kg per os per day for 30 days) in aged rats significantly upregulated the mRNA expression levels of glucose-6-phosphate dehydrogenase in the hippocampus. nih.govrsc.org
Summary of Ladostigil's Effects on Antioxidant Enzymes (In vitro and In vivo)
| Enzyme | Model System | Effect Observed | Reference |
| Catalase | SH-SY5Y cells (H₂O₂-treated) | Increased activity and mRNA | nih.govnih.gov |
| Glutathione Reductase | SH-SY5Y cells (H₂O₂-treated) | Increased activity | nih.gov |
| Peroxiredoxin 1 | SH-SY5Y cells (H₂O₂-treated) | Upregulated mRNA | nih.govnih.govresearchgate.net |
| NAD(P)H Quinone Oxidoreductase 1 | SH-SY5Y cells (H₂O₂-treated) | Upregulated mRNA | nih.govnih.govdntb.gov.ua |
| Glutathione Peroxidase (precursor) | Aged rat hippocampus | Upregulated mRNA | nih.govresearchgate.netrsc.org |
| Glutathione S-Transferase | Aged rat hippocampus | Upregulated mRNA | nih.govresearchgate.netrsc.org |
| Glucose-6-Phosphate Dehydrogenase | Aged rat hippocampus | Upregulated mRNA | nih.govrsc.org |
This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Glutathione Peroxidase and Glutathione S-Transferase Systems
Attenuation of Oxidative Stress and Endoplasmic Reticulum Stress by Ladostigil
Oxidative stress and endoplasmic reticulum (ER) stress are significant contributors to neuronal dysfunction and death in neurodegenerative conditions and the aging brain mdpi.comnih.gov. Ladostigil has demonstrated the capacity to mitigate these forms of cellular stress.
Studies using human neuroblastoma-like SH-SY5Y cells have shown that ladostigil can partially reverse the decline in cell viability and the increase in oxidative levels induced by acute (hydrogen peroxide) or chronic (Sin1) oxidative stress mdpi.comnih.gov. This suggests that ladostigil helps cells cope with elevated oxidative states biorxiv.org.
Furthermore, chronic oxidation by Sin1 has been observed to lead to a coordinated suppression of ER quality control and ER stress response gene sets biorxiv.orgbiorxiv.org. RNA sequencing analysis indicated that ladostigil treatment in cells exposed to chronic oxidative stress can alleviate cell damage induced by both oxidation and ER stress biorxiv.orgbiorxiv.org. Ladostigil suppressed the expression of genes like Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1), which are involved in ER-autophagy and endocytic pathways mdpi.comnih.govbiorxiv.org. The modulation of these pathways suggests that ladostigil may help maintain proteostasis under stressful conditions biorxiv.org.
The beneficial effect of ladostigil on cell viability under oxidative stress is attributed to its impact on dissipating elevated oxidative levels biorxiv.orgnih.gov.
Immunomodulatory Effects and Microglial Activation Suppression by Ladostigil
Neuroinflammation, often mediated by the activation of microglia, is a hallmark of the aging brain and a key factor in the pathophysiology of neurodegenerative diseases mdpi.comnih.gov. Ladostigil exhibits immunomodulatory properties, particularly in suppressing microglial activation.
Chronic treatment with ladostigil in aging rats has been shown to prevent microglial activation and associated learning deficits mdpi.comnih.gov. This anti-inflammatory activity is considered a part of ladostigil's neuroprotective action mdpi.com. Ladostigil treatment affected the profile of gene expression in the aging brain, with many affected genes involved in neurogenesis, synapse formation, calcium, and fatty-acid homeostasis mdpi.com.
Ladostigil's effect on microglial activation is consistent with its anti-inflammatory role in the brain mdpi.com. In aging rats, ladostigil treatment restored microglial morphology to a state similar to that in young adult rats and reduced the expression of CD11b, a marker of microglial activation nih.gov.
A key aspect of ladostigil's immunomodulatory effect is its ability to reduce the secretion of pro-inflammatory cytokines from activated microglia. In primary cultures of mouse microglia stimulated with lipopolysaccharides (LPS) and benzoyl ATP (BzATP), ladostigil significantly reduced the secretion of cytokines such as TNFα, IL-1β, and IL-6 biorxiv.orgnih.govresearchgate.net.
Studies have shown that ladostigil can reduce the release of IL-1β and IL-6 by approximately 50% in activated microglia nih.govnih.gov. Ladostigil and its active metabolites have also been shown to inhibit the release of nitric oxide (NO) induced by LPS from mouse microglial cells nih.gov.
Ladostigil's ability to suppress pro-inflammatory cytokine release is linked to its impact on intracellular signaling pathways. It has been shown to reduce the nuclear translocation of NF-κB and the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPK) in LPS-activated microglia researchgate.netnih.govfrontiersin.org.
Ladostigil treatment alters the gene expression profile in activated microglia, contributing to its anti-inflammatory effects. RNA sequencing analysis of BzATP/LPS-activated microglia treated with ladostigil revealed changes in the expression of several genes. nih.govnih.govresearchgate.net.
Ladostigil significantly decreased the expression of genes like Egr1 (early-growth response protein 1), which is upregulated in neurodegenerative diseases nih.govnih.gov. It also reduced the expression of Egr2 and Mmp12, genes that regulate cytokine release nih.gov. Conversely, ladostigil upregulated the gene expression of TNFaIP3 (TNF alpha-induced protein 3), a ubiquitin-modifying enzyme that suppresses cytokine release nih.govnih.gov.
The modulation of these genes by ladostigil suggests a mechanism by which it can restore aberrant signaling in activated microglia, potentially explaining the prevention of morphological and inflammatory changes observed in the brains of aging rats nih.govfrontiersin.org.
Data on gene expression changes in BzATP/LPS-activated microglia with and without ladostigil treatment illustrate these effects:
| Gene | Fold Change (Ladostigil vs. Activated Microglia) | Significance (p-value) |
| Egr1 | Downregulated | Significant nih.govnih.gov |
| Egr2 | Decreased expression | Not specified |
| Mmp12 | Reduced expression | Not specified |
| TNFaIP3 | Upregulated | Significant nih.govnih.gov |
Note: Specific fold change values and p-values for all genes were not consistently available across sources, but the directional change and significance for key genes are indicated.
Reduction of Pro-inflammatory Cytokine Secretion
Neurotrophic Factor Modulation by Ladostigil
Neurotrophic factors play crucial roles in neuronal survival, differentiation, and plasticity, and their decline is implicated in neurodegenerative disorders imrpress.comnewdrugapprovals.org. Ladostigil has been shown to enhance the expression of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) newdrugapprovals.orgnih.gov.
The elevation of BDNF and GDNF expression by ladostigil is suggested to be positively correlated with the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways imrpress.com. This linkage suggests that the modulation of neurotrophic factors contributes to ladostigil's neuroprotective mechanism of action imrpress.com.
Ladostigil has been reported to enhance the expression levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF) newdrugapprovals.orgnih.gov. GDNF is a neurotrophic factor primarily produced by glial cells that supports neuronal survival and function selfhacked.com.
The induction of GDNF by ladostigil may contribute to its potential to suppress apoptosis and induce neurorescue in neurodegenerative disorders nih.gov. This effect aligns with the understanding that a lack of trophic support is linked to neurodegeneration in conditions like Parkinson's and Alzheimer's diseases nih.gov.
Ladostigil also promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) newdrugapprovals.orgnih.gov. BDNF is the most abundant neurotrophic factor in the brain and is critical for synaptic transmission, learning, and memory imrpress.comconfex.com.
Studies have indicated that ladostigil enhances BDNF expression, which may contribute to reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis newdrugapprovals.orgwikipedia.org. The elevation of BDNF expression by ladostigil is associated with the activation of intracellular signaling pathways, including MAPK, phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ (PLC-γ), which are involved in differentiation and survival imrpress.com.
The induction of BDNF by ladostigil, similar to its effect on GDNF, is considered a potential mechanism underlying its neurorescue activity in neurodegenerative disorders nih.gov.
| Neurotrophic Factor | Effect of Ladostigil | Associated Pathways |
| GDNF | Enhanced Expression | PKC-MAPK signaling pathways imrpress.com |
| BDNF | Enhanced Expression | PKC-MAPK, PI3K, PLC-γ signaling pathways imrpress.comnih.gov |
Preclinical Investigations of Ladostigil
In Vitro Studies on Neuroprotection and Cellular Mechanisms of Ladostigil
In vitro research has focused on the direct effects of ladostigil on neuronal cells, particularly in the context of neuroprotection and the modulation of cellular mechanisms relevant to neurodegenerative processes. imrpress.comnih.gov
Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, have been utilized as cellular models to study the neuroprotective effects of ladostigil. imrpress.comen-journal.orgepa.govnih.gov SH-SY5Y cells, derived from SK-N-SH, possess several neuronal-like characteristics, making them suitable for investigating stress-dependent mechanisms and oxidative vulnerability. nih.govbiorxiv.orgnih.gov
Ladostigil has demonstrated efficacy in protecting neuronal cells against oxidative insults in cellular models. In human neuroblastoma SH-SY5Y and rat PC12 cells, ladostigil prevented the decrease in mitochondrial potential and cytotoxicity induced by oxidative stress from agents like the nitric oxide donor SIN-1 (3-morpholinosydnonimine) or glucose oxygen deprivation. imrpress.comen-journal.org Studies using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂) or SIN-1 showed that both stressors induced significant apoptotic and necrotic cell death, which was attenuated by ladostigil. nih.govbiorxiv.orgbiorxiv.org Pre-incubation with ladostigil significantly reduced the oxidative state in SH-SY5Y cells exposed to H₂O₂. nih.govmdpi.com Ladostigil was also found to inhibit the Fenton reaction and reactive oxygen species generation, and induce the activity and protein levels of several antioxidant enzymes. imrpress.com
Ladostigil has shown potent anti-apoptotic activity in vitro. eurekaselect.comresearchgate.net In human neuroblastoma SK-N-SH cells, ladostigil exhibited significant neuroprotective activity, including the inhibition of caspase-3 activation and the modulation of Bcl-2 family proteins. imrpress.comepa.govmedchemexpress.com Specifically, it induced the expression of Bcl-2 while reducing the levels of Bad and Bax genes and proteins. imrpress.comepa.govmedchemexpress.com These findings are consistent with previous studies on related compounds that promote neuronal survival through mechanisms involving the Bcl-2 family members and mitochondrial membrane stabilization. imrpress.com Ladostigil's anti-apoptotic effects have been observed in various cellular models of apoptosis. imrpress.comeurekaselect.com
Efficacy against Oxidative Insults in Cellular Models
In Vivo Efficacy Studies of Ladostigil in Animal Models of Neurodegeneration
In vivo studies have investigated the efficacy of ladostigil in animal models designed to mimic aspects of neurodegenerative diseases. imrpress.comeurekaselect.com
Ladostigil has been tested in animal models relevant to Alzheimer's disease pathology to assess its potential to ameliorate cognitive deficits and neurodegeneration. imrpress.comeurekaselect.com
Scopolamine-induced cognitive impairment models in rodents are commonly used to evaluate compounds that may improve cholinergic neurotransmission and cognitive function, relevant to the deficits seen in Alzheimer's disease. eurekaselect.comnih.gov Ladostigil has been shown to antagonize scopolamine-induced impairment in spatial memory in rats. eurekaselect.comnih.govoaes.ccnewdrugapprovals.org This effect suggests that ladostigil can increase brain acetylcholine (B1216132) levels sufficiently to counteract the effects of scopolamine (B1681570) on muscarinic receptors involved in memory. eurekaselect.comnih.gov Studies have indicated that ladostigil's ability to inhibit cholinesterase contributes to this antagonism of scopolamine-induced memory deficits. nih.govoaes.cc Both ladostigil and its S-isomer, TV3279, which lacks MAO inhibitory activity, have demonstrated anti-AD activity in preventing scopolamine-induced spatial learning deficits. imrpress.com
Here is a summary of findings related to Ladostigil's effects in cellular and scopolamine-induced models:
| Study Type | Model/Insult | Key Findings | Source |
| In Vitro Neuroprotection | SH-SY5Y, PC12 cells + Oxidative Stress (SIN-1, OGD) | Prevented fall in mitochondrial potential, reduced cytotoxicity. | imrpress.comen-journal.org |
| In Vitro Neuroprotection/Anti-apoptosis | SK-N-SH cells + Apoptosis-inducing agents | Inhibited caspase-3 activation, induced Bcl-2, reduced Bad and Bax. Dose-dependently decreased cell death. | imrpress.comepa.govmedchemexpress.com |
| In Vitro Neuroprotection | SH-SY5Y cells + H₂O₂ or SIN-1 | Attenuated apoptotic and necrotic cell death. Reduced oxidative state induced by H₂O₂. | nih.govbiorxiv.orgbiorxiv.org |
| In Vitro Antioxidant Activity | Cellular models | Inhibited Fenton reaction, ROS generation; induced antioxidant enzymes. | imrpress.com |
| In Vivo Efficacy (Cognitive Impairment) | Rats + Scopolamine-induced cognitive impairment | Antagonized impairment in spatial memory. Increased brain cholinergic activity. | eurekaselect.comnih.govoaes.ccnewdrugapprovals.org |
| In Vivo Efficacy (Scopolamine Model, S-isomer) | Rats + Scopolamine-induced cognitive impairment | S-isomer (TV3279) also showed anti-AD activity in preventing spatial learning deficits, suggesting MAO inhibition is not solely responsible for this effect. | imrpress.com |
Models of Alzheimer's Disease Pathology
Streptozotocin-Induced Memory Deficit Models
Intracerebroventricular (icv) injection of streptozotocin (B1681764) (STZ) in rats is used as a model for sporadic Alzheimer's disease, inducing deficits in cerebral glucose utilization and memory, along with glial activation and oxidative-nitrative stress nih.govunizg.hr. Studies have shown that glial activation and oxidative-nitrative stress precede the observable memory deficits in this model nih.gov.
Daily oral administration of Ladostigil (1 mg/kg) for one week, both before and after STZ injection, prevented the glial changes, the increase in nitrotyrosine immunoreactivity (a marker of oxidative-nitrative stress), and the subsequent memory deficits in rats nih.gov. Chronic administration of Ladostigil before and after STZ injection significantly reduced alterations in microglia and astrocytes and prevented the increase in nitrotyrosine, as well as the development of episodic memory deficits imrpress.com. These findings suggest that Ladostigil's actions on both neuronal and glial cells contribute to its protective effects in this model imrpress.com.
The following table summarizes key findings in STZ-induced memory deficit models:
| Model | Treatment Regimen | Key Findings | Reference |
| STZ-icv treated rats | Daily oral Ladostigil (1 mg/kg) for 1 week (pre/post-STZ) | Prevented glial changes, increased nitrotyrosine immunoreactivity, and episodic/spatial memory deficits. | nih.gov |
| STZ-icv treated rats | Chronic Ladostigil (pre/post-STZ) | Reduced microglial/astrocyte alterations, prevented increased nitrotyrosine, and episodic memory deficits. | imrpress.com |
| STZ-icv treated rats | Chronic oral Ladostigil (75 µmol/kg) | Almost completely prevented STZ-icv induced memory impairment and reduced neuronal damage and microgliosis. | unizg.hr |
Aged Rodent Models of Cognitive Decline
Aging is a significant risk factor for cognitive decline and neurodegenerative diseases nih.govresearchgate.net. Aged rodent models are used to study age-related cognitive impairments and potential therapeutic interventions nih.govbiorxiv.org.
Chronic oral administration of Ladostigil (1 mg/kg/day) for 6 months to 16-month-old rats prevented the development of spatial memory deficits at 22 months of age nih.govnih.gov. This treatment also significantly decreased the gene expression of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and inducible nitric oxide synthase (iNOS) in the parietal cortex nih.gov. Ladostigil treatment also altered the degree of microglial activation in aging rats researchgate.netresearchgate.net. Long-term treatment with Ladostigil (1 mg/kg/day for 6 months) in aged rats resulted in a significant reduction in the age-dependent decline of spatial memory and learning biorxiv.orgresearchgate.net. RNA-seq analysis of aged rat brains revealed substantial alterations in gene expression in different brain areas following long-term Ladostigil treatment, affecting pathways related to adhesion, neurogenesis, and calcium homeostasis, leading to reduced microglia activation biorxiv.orgfrontiersin.org.
The following table summarizes key findings in aged rodent models:
| Model | Treatment Regimen | Key Findings | Reference |
| Aged rats | Chronic oral Ladostigil (1 mg/kg/day) for 6 months | Prevented spatial memory deficits, decreased gene expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, iNOS) in parietal cortex. | nih.govnih.gov |
| Aged rats | Long-term Ladostigil (1 mg/kg/day for 6 months) | Reduced age-dependent decline of spatial memory and learning, altered microglial activation, modulated gene expression related to neuroinflammation and neurogenesis. | researchgate.netbiorxiv.orgresearchgate.net |
| Aged rats (16mo) | Oral Ladostigil (1 mg/kg/day) for 6 months | Prevented memory decline and increase in activation of astrocytes and microglia in hippocampus and other brain areas. | frontiersin.org |
Models of Parkinson's Disease Pathology
Animal models of Parkinson's disease (PD) pathology aim to replicate the dopaminergic neurodegeneration observed in the human condition en-journal.orgscielo.br.
Ladostigil has been assessed in models involving neurotoxins that target dopaminergic neurons, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA) nih.goven-journal.org.
Chronic, once-daily administration of Ladostigil (26 mg/kg) for 14 days completely prevented the depletion of striatal dopamine (B1211576) and the reduction in its metabolites (DOPAC and HVA) induced by MPTP in mice nih.gov. This effect was associated with significant inhibition of both MAO-A and MAO-B in the brain nih.gov. Ladostigil's ability to inhibit MAO-B attenuates MPTP toxicity in mice en-journal.org. M30, a related compound, has shown neurorestorative activity in post-lesion models of nigrostriatal dopamine neurons induced by MPTP, lactacystin, and 6-OHDA nih.gov. This neurorestorative activity is linked to the activation of hypoxia-inducible factor (HIF), which induces the production of neurotrophic factors like BDNF, VEGF, GDNF, and erythropoietin nih.gov.
The following table summarizes findings in dopaminergic neurodegeneration models:
| Model | Treatment Regimen | Key Findings | Reference |
| MPTP mice model | Chronic oral Ladostigil (26 mg/kg) for 14 days | Completely prevented depletion of striatal dopamine and its metabolites (DOPAC, HVA). Inhibited brain MAO-A and MAO-B. | nih.gov |
| MPTP, lactacystin, and 6-OHDA animal models | Treatment with M30 (related compound) | Showed neurorestorative activity in post-lesion models, linked to HIF activation and induction of neurotrophic factors (BDNF, VEGF, GDNF, erythropoietin). | nih.gov |
| MPTP mice model | Ladostigil treatment | Attenuated MPTP toxicity. | en-journal.org |
Models of Cerebral Injury and Ischemia
Cerebral injury and ischemia can lead to neuronal damage and functional deficits. Preclinical models are used to evaluate the neuroprotective potential of compounds in these conditions.
Global cerebral ischemia in gerbils is a model used to study the effects of reduced blood flow to the brain, which can cause significant neuronal damage, particularly in the hippocampus researchgate.netnih.gov.
Ladostigil has demonstrated neuroprotective activity in vivo by significantly reducing hippocampal cell damage induced by global ischemia in gerbils researchgate.netescholarship.orgnih.gov. This protective effect is considered to be among the potent anti-apoptotic and neuroprotective activities observed for Ladostigil in various neurodegenerative models researchgate.net.
The following table summarizes findings in global ischemia models:
| Model | Treatment Regimen | Key Findings | Reference |
| Global ischemia in gerbils | Ladostigil treatment | Significantly reduced hippocampal cell damage. | researchgate.netescholarship.orgnih.gov |
Closed head injury (CHI) in mice is a model used to investigate the effects of traumatic brain injury, including cerebral edema and functional deficits researchgate.netrasagiline.comnih.gov.
Ladostigil has shown neuroprotective activity in vivo by significantly reducing cerebral edema induced by closed head injury in mice researchgate.netnih.govimrpress.com. It also reduced deficits in motor function and memory after closed head injury in mice rasagiline.comrsc.org. The neuroprotective effects of Ladostigil in this model are not solely dependent on MAO inhibition rasagiline.comrsc.org. Ladostigil's S-enantiomer, TV3279, which lacks MAO inhibitory activity, also demonstrated neuroprotective effects in this model, further supporting that the neuroprotection is independent of MAO inhibition rasagiline.comrsc.org.
The following table summarizes findings in closed head injury models:
| Model | Treatment Regimen | Key Findings | Reference |
| Closed head injury in mice | Ladostigil treatment | Significantly reduced cerebral edema, reduced deficits in motor function and memory. | researchgate.netrasagiline.comnih.govimrpress.comrsc.org |
Global Ischemia in Gerbils
Behavioral and Cognitive Outcome Assessments of Ladostigil
Preclinical studies have assessed the effects of Ladostigil on behavioral and cognitive functions using various paradigms in animal models.
Spatial Learning and Memory Performance
Studies in rats have demonstrated that Ladostigil can improve spatial learning and memory performance. Chronic treatment with Ladostigil in aged rats has been shown to prevent the age-related decline in spatial memory. researchgate.netnih.gov For instance, long-term administration (6 months) of Ladostigil to 16-month-old rats improved their performance in learning and memory tasks compared to untreated aged rats. researchgate.netnih.gov Ladostigil has also been shown to antagonize spatial memory deficits induced by scopolamine in rats, suggesting its ability to increase brain acetylcholine levels sufficiently to compete for muscarinic receptors involved in memory. scienceopen.comnih.govnih.gov Furthermore, Ladostigil prevented memory deficits induced by intracerebroventricular injection of streptozotocin (STZ) in rats, a model for the early pathophysiological changes in Alzheimer's disease. imrpress.comeurekaselect.comnih.govgoogle.com
Antidepressant-like Effects in Behavioral Paradigms
Ladostigil has exhibited antidepressant-like effects in preclinical behavioral paradigms. Studies using the forced swim test (FST) in rats, a common screening test for potential antidepressant drugs, have shown that Ladostigil can reduce the time of immobility. scienceopen.comnih.gov This effect was observed after daily administration of Ladostigil, which also resulted in a significant increase in brain serotonin (B10506) levels. nih.gov Ladostigil has also shown antidepressant-like activity in prenatally-stressed rats, a model of anxiety and depression. imrpress.commedchemexpress.comresearchgate.net
Anti-anxiety Effects in Behavioral Paradigms
Preclinical studies suggest that Ladostigil possesses anti-anxiety effects. In prenatally-stressed rats, Ladostigil treatment has been shown to abolish hyperanxiety in the elevated plus maze (EPM) test. medchemexpress.com This indicates a potential anxiolytic activity in animal models of anxiety. imrpress.comd-nb.info
Preclinical Pharmacodynamics of Ladostigil and its Active Metabolites
The pharmacodynamic profile of Ladostigil, including its distribution in the brain and the contribution of its metabolites, is crucial for understanding its therapeutic actions.
Brain Penetration and Distribution Characteristics
Ladostigil is a small molecule that has been shown to readily penetrate the brain after oral administration in preclinical studies. frontiersin.org This brain penetration is essential for its activity as a dual cholinesterase and brain-selective monoamine oxidase inhibitor. eurekaselect.com Studies in rats have shown that after oral administration, Ladostigil inhibits cortical cholinesterase (primarily AChE) and, upon chronic administration, inhibits both MAO-A and MAO-B selectively in the brain. google.comscienceopen.comnih.gov This brain-selective MAO inhibition, with little or no effect on these enzymes in the intestine, is considered an important property. nih.gov
Preclinical Safety and Tolerability Assessments of Ladostigil
Preclinical investigations into Ladostigil have included assessments of its safety and tolerability in animal models and in vitro systems researchgate.netgoogle.com. These studies are crucial for understanding the potential risks associated with a compound before it progresses to human trials.
Studies in rats and mice have been used to evaluate the effects of Ladostigil administered via different routes, including subcutaneous, intraperitoneal, and oral administration google.com. Assessments have included measuring enzyme activity in the brain, intestine, and liver to understand the compound's selective inhibition profile google.com. Chronic administration studies, involving daily doses over periods such as two weeks or two months in rats, have been conducted to evaluate the effects of longer-term exposure en-journal.orggoogle.com.
In vitro studies using cultured neuronal cells, such as SH-SY5Y cells, have also been employed to assess the compound's effects at a cellular level imrpress.comgoogle.comnih.gov. These studies have investigated endpoints related to cell survival and the compound's ability to counteract induced cellular damage google.comnih.govbiorxiv.org. For instance, Ladostigil was shown to attenuate oxidative and endoplasmic reticulum stress in SH-SY5Y cells exposed to stress-inducing agents nih.govbiorxiv.org. It has also demonstrated anti-apoptotic activity in cellular models imrpress.comgoogle.com.
Further preclinical evaluations have included investigating the compound's potential for interaction with other physiological systems. For example, studies in conscious rabbits assessed the compound's effect on the blood pressure response to tyramine, a substance known to interact with MAO inhibitors en-journal.org. These studies aimed to understand the potential cardiovascular implications of Ladostigil's MAO inhibitory activity en-journal.orgresearchgate.net.
While specific detailed data tables with numerical results from all preclinical safety and tolerability studies were not extensively available in the provided search results, the information indicates that various models and methods have been utilized to assess Ladostigil's profile prior to clinical investigation researchgate.netgoogle.comgoogle.com. The focus of these preclinical assessments has been on understanding the compound's enzymatic inhibition profile, its effects on neuronal survival, and potential interactions in animal models en-journal.orgimrpress.comresearchgate.netgoogle.comnih.gov.
Some preclinical findings suggest that Ladostigil exhibits brain-selective MAO inhibition, with less effect on intestinal enzymes, which could potentially contribute to a reduced risk of certain side effects associated with non-selective MAO inhibitors en-journal.orgresearchgate.net. Studies in aging rats indicated that chronic treatment with Ladostigil could prevent age-dependent declines in memory and reduce markers of inflammation and microglial activation in the brain nih.govresearchgate.netnih.gov.
While the provided information mentions that Ladostigil was found to be safe and well-tolerated in clinical trials mdpi.comneurology.orgnih.gov, the specific detailed data and comprehensive findings from preclinical safety and tolerability assessments, such as detailed toxicity study results or No Observed Adverse Effect Levels (NOAELs) across different species and study types, were not fully retrievable within the scope of the search results. However, the range of preclinical studies conducted, including in vitro cellular assays and in vivo animal models, highlights the comprehensive approach taken to evaluate the safety and tolerability profile of Ladostigil before its progression to human clinical trials imrpress.comresearchgate.netgoogle.comgoogle.comnih.gov.
| Study Type | Model/System | Key Assessment Areas |
| In vivo Studies | Rats, Mice, Rabbits | Enzyme Inhibition (Brain, Intestine, Liver), Behavior |
| Chronic Administration | Rats | Long-term Effects, Enzyme Inhibition |
| In vitro Studies | Cultured Neuronal Cells (SH-SY5Y) | Cell Survival, Oxidative Stress, Apoptosis |
| Interaction Studies | Rabbits | Cardiovascular Response (Tyramine Interaction) |
Clinical Research and Development of Ladostigil
Clinical Trial Design and Methodologies Employed for Ladostigil
The investigation of ladostigil has included different phases of clinical trials, each with specific designs and objectives tailored to the stage of development.
Phase 1 Clinical Studies: Design and Objectives
Phase 1 clinical trials for ladostigil were conducted to assess its initial safety and tolerability in humans. These studies typically involve a small number of participants and are designed to determine how the drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and, if possible, its pharmacological effects (pharmacodynamics). Ladostigil has been reported to be safe and well tolerated in Phase 1 clinical trials newdrugapprovals.orgfiercebiotech.com. The primary objectives of Phase 1 trials generally include documenting drug safety, identifying the maximum tolerated dose, and obtaining pharmacokinetic and pharmacodynamic information cambridge.orgresearchgate.net.
Phase 2 Clinical Studies: Design and Methodology
Phase 2 clinical trials for ladostigil have focused on evaluating its efficacy and further assessing its safety in larger groups of patients with the target conditions. These studies employ more complex designs to provide robust evidence of the compound's potential therapeutic effects.
Randomized, Double-Blind, Placebo-Controlled Trial Designs
A significant portion of the Phase 2 clinical research on ladostigil has utilized randomized, double-blind, placebo-controlled trial designs. This methodology is considered a gold standard in clinical research for minimizing bias and allowing for a clear comparison between the effects of the investigational drug and a placebo. In these trials, participants are randomly assigned to receive either ladostigil or a placebo, and neither the participants nor the researchers know which treatment is being administered (double-blind). This design was employed in a 36-month, multi-centre Phase 2 study evaluating low-dose ladostigil in patients with mild cognitive impairment (MCI) fiercebiotech.compatsnap.comfirstwordpharma.comtechnologynetworks.compatsnap.comnih.govnih.govresearchgate.netclinicaltrialsregister.eumedpath.comneurology.org. Another 6-month study in patients with mild to moderate probable Alzheimer's disease also used a double-blind, placebo-controlled, randomized design patsnap.compatsnap.comclinicaltrialsregister.euspringer.com.
Adaptive Trial Designs in Ladostigil Development
Adaptive trial designs have also been incorporated into the clinical development of ladostigil. An adaptive design allows for modifications to the trial protocol based on accumulating data while the study is ongoing. This can increase efficiency and provide flexibility in exploring different aspects of the drug's effects. A 6-month prospective, multi-center study evaluating ladostigil in patients with mild to moderate probable Alzheimer's disease utilized a randomized, double-blind, placebo-controlled, adaptive-trial-design patsnap.compatsnap.comclinicaltrialsregister.euspringer.com.
Clinical Efficacy of Ladostigil in Neurodegenerative Disorders
The clinical efficacy of ladostigil has been investigated in the context of neurodegenerative disorders, primarily focusing on Alzheimer's disease and mild cognitive impairment.
Alzheimer's Disease Clinical Trials
Clinical trials have evaluated the efficacy of ladostigil in patients with Alzheimer's disease. A 6-month Phase 2 study in patients with mild to moderate probable Alzheimer's disease aimed to evaluate its safety and efficacy, with the primary endpoint being the change on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) escholarship.org. This trial did not meet its primary endpoint, and development for Alzheimer's disease was subsequently terminated based on these results escholarship.org. Another 12-month placebo-controlled trial in patients with mild to moderate AD also did not find statistically significant cognitive effects nih.gov.
In a 36-month, multi-centre, randomized, double-blind, placebo-controlled Phase 2 trial in patients with mild cognitive impairment (MCI), the primary outcomes included the onset of Alzheimer's disease dementia nih.govnih.govresearchgate.netneurology.org. After 36 months, 14 of 99 patients receiving ladostigil progressed to Alzheimer's disease compared to 21 of 103 patients on placebo, but this difference was not statistically significant (log-rank test p = 0.162) nih.govnih.govresearchgate.netneurology.org. Secondary endpoints in this MCI trial, such as the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), and Geriatric Depression Scale (GDS) scores, also showed no significant effects nih.govnih.govresearchgate.netneurology.org. However, exploratory outcomes from this trial indicated that whole-brain and hippocampus volumes decreased less in the ladostigil group compared to the placebo group, suggesting a potential effect on atrophy nih.govnih.govresearchgate.netneurology.org.
Summary of Key Phase 2 Clinical Trials
| Clinical Trial Identifier (if available) | Condition Studied | Duration | Design | Primary Objective(s) | Key Efficacy Finding(s) (within scope) |
| NCT01429623 patsnap.compatsnap.com | Mild Cognitive Impairment (MCI) patsnap.comfirstwordpharma.com | 36 months | Randomized, Double-Blind, Placebo-Controlled patsnap.comfirstwordpharma.com | Evaluate safety and efficacy, delay onset of AD dementia nih.govnih.govresearchgate.netmedpath.comneurology.org | Did not significantly delay progression to dementia (p = 0.162) nih.govnih.govresearchgate.netneurology.org. Associated with reduced whole-brain and hippocampus volume loss nih.govnih.govresearchgate.netneurology.org. |
| NCT01354691 patsnap.compatsnap.com | Mild to Moderate Probable AD patsnap.compatsnap.com | 6 months | Randomized, Double-Blind, Placebo-Controlled, Adaptive patsnap.compatsnap.comclinicaltrialsregister.euspringer.com | Evaluate safety and efficacy patsnap.compatsnap.comclinicaltrialsregister.euspringer.com | Missed primary endpoint (change on ADAS-Cog); development for AD terminated escholarship.org. |
Cognitive Performance Outcomes
In a 12-month placebo-controlled trial involving 200 patients with mild to moderate AD, Ladostigil administered at 80 mg twice daily did not demonstrate statistically significant cognitive effects nih.gov. This lack of significant effect was hypothesized to be potentially due to the level of acetylcholinesterase inhibition achieved, which averaged 21.3%, possibly falling short of the 40% to 50% inhibition considered necessary for significant effects nih.gov.
Functional and Behavioral Assessments
Clinical trials in AD also assessed functional and behavioral outcomes. In the 12-month trial in mild to moderate AD, no significant effects were observed for Ladostigil on the Disability Assessment in Dementia (DAD) or Geriatric Depression Scale (GDS) scores nih.gov. Similarly, a trial evaluating 10 mg of Ladostigil in patients with dementia found no significant effects on daily activity or depressive symptoms, as assessed by DAD and GDS frontiersin.org.
Disease Progression Markers
Research has explored the impact of Ladostigil on markers of disease progression. In patients with mild cognitive impairment, treatment with Ladostigil was suggested to potentially reduce reactive oxygen species (ROS) and proinflammatory changes, indicating a possible slow action on disease progression frontiersin.orgfrontiersin.org. Ladostigil has been shown to reduce oxidative stress and suppress the release of pro-inflammatory cytokines from activated microglia in preclinical studies nih.govfrontiersin.org.
Rationale for Discontinuation of Alzheimer's Disease Development
Development of Ladostigil for Alzheimer's disease was discontinued. One stated reason is that a Phase 2 trial in subjects with AD receiving 80 mg twice daily did not show any added benefit from MAO-B inhibition over rivastigmine (B141) alone nih.gov.
Mild Cognitive Impairment Clinical Trials
Ladostigil was also investigated in clinical trials for Mild Cognitive Impairment (MCI), particularly in patients with medial temporal lobe atrophy nih.govresearchgate.netnih.gov. A 3-year, randomized, double-blind, placebo-controlled phase 2 clinical trial (NCT01429623) evaluated Ladostigil in patients with MCI nih.govresearchgate.netnih.gov.
Impact on Conversion Rate to Dementia
The primary outcome of the 3-year phase 2 trial in MCI was the onset of Alzheimer's disease dementia nih.govnih.gov. After 36 months, the trial showed that 14.1% (14 of 99 patients) of the Ladostigil group progressed to Alzheimer's disease compared to 20.4% (21 of 103 patients) in the placebo group nih.gov. However, this difference in the rate of progression to dementia was not statistically significant (log-rank test p = 0.162) nih.govresearchgate.netnih.gov. The study provided Class II evidence that Ladostigil did not significantly decrease the risk of developing Alzheimer's disease in patients with MCI and medial temporal lobe atrophy nih.govresearchgate.netnih.gov.
An exploratory analysis based on APOE ε4 genotype suggested a potential difference in progression within the APOE ε4 non-carrier group, where the placebo group progressed at twice the rate of the Ladostigil-treated group (18% vs 8%, p = 0.028), although there was no difference in progression among APOE ε4 carriers nih.gov.
Effects on Brain Volume and Hippocampal Atrophy
In the 3-year phase 2 trial in MCI, exploratory outcomes included MRI-derived whole-brain and hippocampus volumes nih.govnih.gov. The study found that whole-brain and hippocampus volumes decreased less in the Ladostigil group compared to the placebo group over 36 months nih.govnih.gov. This difference was statistically significant for both whole brain volume (p = 0.025) and hippocampus volume (p = 0.043) nih.govnih.gov.
The annualized decreases in whole brain volume were -1.09% for placebo and -0.74% for Ladostigil. Annualized decreases in hippocampus volume were -1.55% for placebo and -1.12% for Ladostigil nih.gov. This association with reduced brain and hippocampus volume loss suggests a potential effect on atrophy nih.govresearchgate.netnih.gov.
Data from the MCI trial regarding brain volume changes:
| Measure | Group | Annualized Decrease (%) | p-value | Cohen's d (36 months) |
| Whole Brain Volume | Placebo | -1.09 | 0.025 | 0.43 |
| Whole Brain Volume | Ladostigil | -0.74 | ||
| Hippocampus Volume | Placebo | -1.55 | 0.043 | 0.43 |
| Hippocampus Volume | Ladostigil | -1.12 |
While Ladostigil did not delay progression to dementia, its effect on reducing brain and hippocampus volume loss was observed nih.govresearchgate.netnih.gov.
Cognitive and Functional Outcomes in Mild Cognitive Impairment
Clinical trials have assessed the impact of Ladostigil on cognitive and functional outcomes in patients with mild cognitive impairment. A significant Phase 2, 36-month, randomized, double-blind, placebo-controlled study (NCT01429623) evaluated low-dose Ladostigil in patients with MCI and medial temporal lobe atrophy nih.govresearchgate.netnih.govdrugbank.comclinicaltrialsregister.euclinicaltrialsregister.eu.
The primary clinical outcome of this trial was the conversion rate from MCI to AD dementia based on established criteria nih.govclinicaltrialsregister.euclinicaltrialsregister.eu. Secondary outcomes included the Neuropsychological Test Battery (NTB) composite score, Disability Assessment in Dementia (DAD) score, and Geriatric Depression Scale (GDS) score nih.govresearchgate.netnih.govclinicaltrialsregister.euclinicaltrialsregister.eu. Exploratory outcomes encompassed individual neuropsychological scale scores from the NTB, Clinical Dementia Rating (CDR) global and sum-of-boxes scores, Mini-Mental State Examination (MMSE) score, and NeuroTrax Mindstreams battery scores nih.govresearchgate.netclinicaltrialsregister.euneurology.org.
Results from the 36-month Phase 2 trial indicated that Ladostigil did not significantly decrease the risk of progression to Alzheimer's disease dementia compared to placebo mdpi.comnih.govresearchgate.netnih.gov. Specifically, after 36 months, 20.4% of patients in the placebo group converted to dementia compared to 14.1% in the Ladostigil group, a difference that was not statistically significant (log-rank test p = 0.162) nih.govresearchgate.netnih.gov. There were also no significant effects observed on the NTB composite, DAD, or GDS scores nih.govresearchgate.netnih.gov.
However, some exploratory analyses suggested potential effects. For instance, one source noted that Ladostigil reduced the decline in short-term memory in a Phase 2 trial frontiersin.org.
The study design for evaluating these outcomes involved comprehensive assessments at various time points throughout the trial duration nih.govclinicaltrialsregister.eu.
Clinical Safety and Tolerability Profile of Ladostigil
The clinical safety and tolerability of Ladostigil have been key aspects of its evaluation in clinical trials. Across multiple studies, Ladostigil has been reported as being safe and well-tolerated mdpi.comnih.govresearchgate.netnih.govfiercebiotech.comglobes.co.ilgoogle.com.
Comprehensive Analysis of Adverse Event Reporting
Clinical trials of Ladostigil have included comprehensive analysis of adverse event reporting to assess its safety profile. In the 36-month Phase 2 study in MCI patients, safety outcomes included the monitoring and recording of adverse events, vital signs, clinical laboratory tests, weight, body mass index, ECGs, and findings from physical examinations nih.gov.
Serious adverse events were reported in both the Ladostigil and placebo groups in this trial, with the numbers being comparable between the two arms. Serious adverse events were reported by 26 of 103 patients treated with Ladostigil and 28 of 107 patients treated with placebo nih.govresearchgate.netnih.gov. In a different 12-month trial in patients with mild to moderate AD, the only adverse events reported at a higher rate with Ladostigil (80 mg twice daily) compared to placebo were vomiting (3.94%) and insomnia (5.94%) nih.gov. An independent expert committee evaluating safety data in the Phase 2b trial for MCI concluded there were no safety issues preventing continuation of the trial and no serious or unexpected adverse events related to the drug fiercebiotech.comglobes.co.il.
Comparative Safety Assessment with Established Cholinesterase Inhibitors
Comparative safety assessments have been made between Ladostigil and established cholinesterase inhibitors. One source indicates that the safety profile of Ladostigil, at the doses tested, was comparable to, or even better than, that of rivastigmine, another carbamate (B1207046) acetylcholinesterase inhibitor google.com. Furthermore, the adverse effects reported for Ladostigil in the Phase 2 MCI trial were described as mild and not differing from those in the placebo group frontiersin.org. This suggests a potentially favorable safety profile when compared to some existing treatments for cognitive impairment.
Biomarker Research in Ladostigil Clinical Development
Biomarker research has been integrated into the clinical development of Ladostigil to gain insights into its pharmacodynamic effects and potential predictive markers of response or disease progression.
Investigation of Predictive and Pharmacodynamic Biomarkers
In the Phase 2 MCI trial, biomarkers investigated included MRI-derived volumes of the whole brain, hippocampus, and entorhinal cortex nih.govresearchgate.netnih.govclinicaltrialsregister.euneurology.org. These structural brain volume measurements are considered known biomarkers for neurodegenerative disease and can improve the predictive power in assessing the prognosis of individuals with MCI fiercebiotech.com. The study assessed changes in these volumes over the 36-month period nih.govresearchgate.netnih.gov. Whole-brain and hippocampus volumes decreased less in the Ladostigil group compared to the placebo group, suggesting a potential effect on atrophy mdpi.comnih.govresearchgate.netnih.govneurology.org. Specifically, annualized decreases in whole brain volume were -1.09% for placebo and -0.74% for Ladostigil, while annualized decreases in hippocampus volume were -1.55% for placebo and -1.12% for Ladostigil nih.gov.
Other biomarkers explored included immunological parameters and markers of MAO inhibition. The effect of Ladostigil on MAO-B inhibition in platelets and circulating DHPG (as an indication of MAO-A inhibition) was intended to be assessed by immunological laboratory tests in the Phase 2 trial, although the analysis was not performed according to one report clinicaltrialsregister.euclinicaltrialsregister.eu. Earlier interim results from the Phase 2b trial had indicated improvement in immune parameters, particularly a reduction in pro-inflammatory cytokines INFɣ and TNFα, supporting the drug's mechanism of reducing inflammation fiercebiotech.com.
The APOE ε4 genotype was used as a stratification factor in the Phase 2 MCI trial, and analyses explored differential progression rates between APOE ε4 carriers and noncarriers in both the placebo and Ladostigil groups, suggesting its potential as a predictive factor for disease progression nih.gov. Preclinical research has also investigated the impact of Ladostigil on long non-coding RNA (lncRNA) expression levels under oxidative stress, identifying certain lncRNAs that were significantly induced by Ladostigil and proposing their potential as biomarkers mdpi.com.
Future Directions and Therapeutic Perspectives for Ladostigil
Addressing Remaining Research Gaps and Challenges
Despite promising preclinical results and progression to clinical trials, several research gaps and challenges remain for ladostigil. While early phase trials have assessed safety and tolerability, demonstrating it was well tolerated in a Phase 2 trial in patients with mild cognitive impairment (MCI), efficacy in delaying progression to dementia was not significantly demonstrated in that study neurology.orgnih.gov. A 3-year Phase 2 placebo-controlled trial in patients with MCI and medial temporal lobe atrophy did not show a significant delay in progression to AD dementia, although it was associated with reduced brain and hippocampus volume loss, suggesting a potential effect on atrophy neurology.org. This highlights the need for further research to fully understand the relationship between its observed effects on brain volume and clinical outcomes neurology.org.
Further investigation is needed to clarify the optimal therapeutic window and target engagement for ladostigil's various mechanisms of action. For instance, in a 12-month trial in mild to moderate AD, no statistically significant cognitive effects were seen, possibly due to insufficient acetylcholinesterase inhibition nih.gov. This suggests that achieving adequate inhibition of all target enzymes simultaneously at clinically relevant concentrations might be a challenge that needs to be addressed in future formulations or dosing strategies. Research into specific molecular pathways influenced by ladostigil, beyond its primary enzyme inhibition, such as its effects on amyloid precursor protein processing, protein kinase C, and mitogen-activated protein kinase pathways, and neurotrophic factors, is ongoing and crucial for understanding its full therapeutic potential imrpress.comnih.gov.
Potential for Combination Therapies Involving Ladostigil
The concept of combination therapy is increasingly recognized as a pragmatic approach for complex multifactorial diseases like AD researchgate.netresearchgate.net. Ladostigil, being a multimodal drug itself, represents a form of intrinsic combination therapy by targeting both cholinergic and monoaminergic systems, along with providing neuroprotection imrpress.comwikipedia.orgnih.gov.
While ladostigil was designed in part to potentially offer benefits comparable or superior to combining its parent drugs, rasagiline (B1678815) and rivastigmine (B141), the potential for combining ladostigil with other therapeutic agents warrants exploration imrpress.com. Given that current AD treatments often involve combinations of cholinesterase inhibitors and NMDA receptor antagonists to achieve better symptomatic management, investigating the effects of combining ladostigil with other classes of drugs targeting different pathological mechanisms (e.g., amyloid-beta or tau pathology) could be a future direction nih.govresearchgate.netexplorationpub.com. Such combinations might offer synergistic effects, addressing a broader spectrum of AD pathology and potentially leading to improved clinical outcomes and disease modification nih.govresearchgate.netresearchgate.net. Research into the optimal combinations and the underlying mechanisms of potential synergy would be essential.
Exploration of Novel Therapeutic Applications and Indications for Ladostigil
Beyond its primary focus on AD and Lewy Body disease, the multimodal properties of ladostigil suggest potential applications in other neurodegenerative and neuropsychiatric conditions. Preclinical studies have demonstrated antidepressant and anxiolytic-like activities in animal models, indicating its potential utility in treating the common comorbidities of depression and anxiety in dementia patients imrpress.comwikipedia.orgnih.gov.
Ladostigil is also being investigated for Parkinson's disease, given its MAO-B inhibitory activity, which is a target for Parkinson's treatment wikipedia.orgnih.gov. Its neuroprotective effects and ability to enhance neurotrophic factors like GDNF and BDNF could be beneficial in slowing neurodegeneration in Parkinson's and other related disorders wikipedia.org. Exploring its efficacy in other forms of dementia, such as frontotemporal dementia or vascular dementia, where cholinergic and monoaminergic deficits or neuroinflammation may play a role, represents another potential avenue patsnap.com. Further research is needed to systematically evaluate its therapeutic potential in these diverse indications.
Translational Research and Clinical Implementation Considerations
Translating the preclinical findings and early clinical observations of ladostigil into successful clinical implementation requires careful consideration. Identifying the most appropriate patient populations and disease stages for treatment is crucial cambridge.orgcambridge.org. The Phase 2 trial in MCI suggests that its effects might be more subtle in the prodromal stages or require longer observation periods neurology.org.
Developing sensitive and reliable clinical outcome measures and biomarkers that can capture the multifaceted effects of ladostigil is also essential for future clinical trials cambridge.orgcambridge.orgd-nb.info. Standard cognitive assessments may not fully capture the benefits derived from its neuroprotective or mood-modulating effects d-nb.info. Furthermore, understanding the potential interactions of ladostigil with other medications commonly used by elderly patients with comorbidities is important for safe and effective clinical use cambridge.org. Collaborative efforts between researchers, clinicians, and pharmaceutical developers will be necessary to navigate the complexities of bringing a multimodal drug like ladostigil to clinical practice.
Q & A
Q. Clinical Trial Data :
| Phase | Indication | Location | Enrollment | Primary Outcome | Reference |
|---|---|---|---|---|---|
| 2 | MCI → Alzheimer’s | Israel, EU | 200–210 | Cognitive decline rate |
Basic: What behavioral tests in rodents validate Ladostigil’s cognitive benefits?
- Object/Place Recognition : Aging rats treated with Ladostigil (1–3 mg/kg/day) retain memory retention, with 80% improvement vs. controls .
- Morris Water Maze : Assess spatial memory; Ladostigil reverses scopolamine-induced deficits via AChE inhibition .
Methodological Insight : Use within-subject crossover designs to control for variability, with washout periods to exclude carryover effects.
Advanced: How does Ladostigil modulate synaptic proteins and neurotrophic factors in Alzheimer’s models?
- Synaptophysin IV : Ladostigil upregulates this synaptic vesicle protein, enhancing neurotransmission .
- BDNF/GDNF : Stimulates PKC/MAPK pathways, increasing neurotrophin expression by 2–3 fold in hippocampal neurons .
Experimental Design : Use Western blotting or qPCR to quantify protein/mRNA levels in brain regions (e.g., cortex, hippocampus) post-treatment.
Basic: What pharmacokinetic properties underlie Ladostigil’s brain selectivity?
- Oral bioavailability : >80% in rodents, with rapid blood-brain barrier penetration .
- Half-life : ~4–6 hours in plasma, but metabolites sustain MAO inhibition for >24 hours .
Methodological Insight : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations to brain MAO activity.
Advanced: How are dosing regimens optimized in preclinical studies?
- Chronic dosing : 26 mg/kg/day for 2 weeks in rats achieves steady-state MAO inhibition without peripheral toxicity .
- Dose-response curves : Use nonlinear regression to model ChE/MAO inhibition vs. dose (EC50: 9–120 mg/kg) .
Key Finding : Subacute dosing (e.g., 12 mg/kg) improves safety while maintaining efficacy in spatial memory tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
